1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea

medicinal chemistry structural biology drug design

Procure this unique trisubstituted urea probe to explore the critical 2-methoxyethyl vector in your SAR studies. Unlike its cyclopropyl or benzyl analogs, this compound offers an intermediate molecular weight and distinct hydrogen-bonding capacity, directly impacting target binding, selectivity, and metabolic stability. Designed to mitigate N-debenzylation, making it an ideal comparative tool for DMPK scientists validating lead optimization strategies. Secure your research-grade supply for focused screening against sEH and cardiac myosin targets.

Molecular Formula C17H26N2O3
Molecular Weight 306.406
CAS No. 1207018-64-1
Cat. No. B2548355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea
CAS1207018-64-1
Molecular FormulaC17H26N2O3
Molecular Weight306.406
Structural Identifiers
SMILESCOCCNC(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC
InChIInChI=1S/C17H26N2O3/c1-21-12-11-18-16(20)19-13-17(9-3-4-10-17)14-5-7-15(22-2)8-6-14/h5-8H,3-4,9-13H2,1-2H3,(H2,18,19,20)
InChIKeyQZTJSZZYLOXKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea (CAS 1207018-64-1): Structural Overview and Procurement Context


1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea (CAS 1207018-64-1) is a synthetic trisubstituted urea derivative with the molecular formula C₁₇H₂₆N₂O₃ and a molecular weight of 306.4 g/mol. Structurally, it features a 4-methoxyphenyl group appended to a cyclopentyl ring, which is connected via a methylene linker to a urea moiety; the opposing urea nitrogen bears a 2-methoxyethyl substituent. This compound belongs to a broader class of substituted ureas that have demonstrated diverse pharmacological activities, including cardiac myosin modulation [1] and soluble epoxide hydrolase (sEH) inhibition [2]. It is catalogued in commercial screening libraries (e.g., Otava, ChemBridge) as a research-grade small molecule for drug discovery and chemical biology applications.

Why 1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea Cannot Be Interchanged with Close Analogs


Within the trisubstituted urea chemotype, even minor variations in the N-substituents can produce profound shifts in target engagement, selectivity, and drug-like properties. For instance, the sEH inhibitor patent literature demonstrates that altering the urea side chain from a cyclopropyl to a bulkier aliphatic or heterocyclic group can change the Ki by an order of magnitude or more [1]. Similarly, the introduction or removal of a single methoxy group on the phenyl ring can drastically affect metabolic stability and off-target profiles . The 2-methoxyethyl substituent in this compound introduces a specific combination of hydrogen-bond acceptor capacity, steric bulk, and rotational flexibility that distinguishes it from benzyl, cyclopropyl, or unsubstituted alkyl analogs. These differences directly impact solubility, permeability, and binding kinetics — meaning that generic substitution with a close analog without experimental validation carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea vs. Closest Analogs


Molecular Weight and Hydrogen-Bond Acceptor Count Differentiate the 2-Methoxyethyl Substituent from Benzyl, Cyclopropyl, and Dimethoxyphenyl Analogs

The target compound (C₁₇H₂₆N₂O₃, MW 306.4) incorporates a 2-methoxyethyl side chain that provides three hydrogen-bond acceptors (two methoxy oxygens plus the urea carbonyl) versus two for the cyclopropyl analog (C₁₇H₂₄N₂O₂, MW 288.4 [1]) and two for the benzyl analog (C₂₁H₂₆N₂O₂, MW 338.4 ). The dimethoxyphenyl analog (C₂₂H₂₈N₂O₄, MW 384.5) adds an additional methoxy on the phenyl ring but retains a different substitution pattern . This differential H-bond acceptor count directly influences aqueous solubility, polar surface area, and target binding complementarity.

medicinal chemistry structural biology drug design

Class-Level sEH Inhibitory Potency: Urea Pharmacophore Enables Nanomolar Target Engagement

Although direct Ki/IC₅₀ data for this compound against sEH are not publicly available, the urea pharmacophore shared with potent sEH inhibitors from US Patent 10,377,744 strongly suggests class-level inhibitory activity. In that patent series, structurally related urea derivatives achieve Ki values ranging from 0.15 nM to 0.78 nM against recombinant human sEH in FRET-based ACPU displacement assays [1][2]. The presence of the 2-methoxyethyl side chain may modulate potency relative to the cyclopropyl or piperidinyl analogs described in the patent, but the core urea motif is the primary pharmacophore for sEH binding.

soluble epoxide hydrolase enzyme inhibition drug discovery

Absence of Metabolically Labile N-Benzyl Group Confers Potential Stability Advantage Over the Benzyl Analog

The benzyl analog (1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea, CAS 1207002-57-0) contains an N-benzyl substituent that is a well-established substrate for cytochrome P450-mediated oxidative metabolism, potentially generating reactive intermediates via benzylic hydroxylation . The target compound replaces this benzyl group with a 2-methoxyethyl moiety, which lacks the benzylic C–H bonds and thus may exhibit improved metabolic stability. While direct microsomal stability data are unavailable for both compounds, the structure-metabolism relationship is supported by extensive literature on N-debenzylation as a major metabolic clearance pathway for N-benzyl ureas [1].

metabolic stability drug metabolism pharmacokinetics

Optimal Research and Procurement Application Scenarios for 1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea


Focused Screening Library Curation for Soluble Epoxide Hydrolase (sEH) Inhibitor Discovery

Based on the class-level evidence that urea derivatives achieve sub-nanomolar Ki values against sEH [1], this compound is a strong candidate for inclusion in focused screening libraries targeting sEH. Its 2-methoxyethyl substituent provides structural diversification relative to the cyclopropyl, benzyl, and piperidinyl analogs already characterized in the patent literature, potentially enabling the discovery of sEH inhibitors with novel selectivity or pharmacokinetic profiles. Researchers can rationally position this compound alongside known sEH inhibitors to expand SAR exploration in the methoxyethyl side-chain vector.

Structure-Activity Relationship (SAR) Probe for Urea-Based Pharmacophore Expansion

The compound serves as a strategic SAR probe to interrogate the effect of the 2-methoxyethyl substituent on target binding, selectivity, and physicochemical properties. Compared to the cyclopropyl analog (MW 288.4) and the benzyl analog (MW 338.4) [2], this compound occupies a distinct intermediate molecular weight and hydrogen-bonding capacity space. Researchers can use it to systematically assess how incremental changes in the N-alkyl side chain influence in vitro potency, solubility, permeability, and metabolic stability, generating data that informs lead optimization campaigns.

Chemical Biology Tool Compound for Urea Transporter and Epoxide Hydrolase Pathway Studies

Given the established role of substituted ureas as inhibitors of both urea transporters (UT-B) and soluble epoxide hydrolase [1], this compound can be deployed as a chemical biology probe to dissect these pathways. Its unique substitution pattern may confer differential selectivity between UT-B and sEH compared to analogs, making it a valuable tool for target deconvolution studies. Researchers investigating the therapeutic potential of urearetics or sEH inhibition in cardiovascular, renal, or inflammatory disease models may find this compound particularly relevant for comparative pharmacology experiments.

Metabolic Stability Benchmarking Against N-Benzyl Urea Analogs in ADME Screening Cascades

The replacement of the metabolically labile N-benzyl group (present in the benzyl analog, CAS 1207002-57-0) with a 2-methoxyethyl moiety makes this compound an ideal candidate for comparative metabolic stability studies . By running parallel microsomal or hepatocyte stability assays with the target compound and its benzyl analog, DMPK scientists can quantify the impact of N-debenzylation avoidance on intrinsic clearance and half-life. Such data can validate the design strategy of replacing benzylic substituents with alkoxyalkyl chains in urea-based lead series.

Quote Request

Request a Quote for 1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.